molecular formula C17H15N3O5 B14743189 2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline CAS No. 802-42-6

2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline

Cat. No.: B14743189
CAS No.: 802-42-6
M. Wt: 341.32 g/mol
InChI Key: BQJZSRIIFZFZCL-AATRIKPKSA-N
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Description

2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinoline core substituted with a bis(hydroxymethyl)amino group and a nitrofuran vinyl moiety, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline typically involves multi-step organic reactionsThe reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the nitrofuran moiety.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline involves its interaction with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline is unique due to its combination of a quinoline core with both bis(hydroxymethyl)amino and nitrofuran vinyl groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

802-42-6

Molecular Formula

C17H15N3O5

Molecular Weight

341.32 g/mol

IUPAC Name

[hydroxymethyl-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-2-yl]amino]methanol

InChI

InChI=1S/C17H15N3O5/c21-10-19(11-22)16-9-12(14-3-1-2-4-15(14)18-16)5-6-13-7-8-17(25-13)20(23)24/h1-9,21-22H,10-11H2/b6-5+

InChI Key

BQJZSRIIFZFZCL-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N(CO)CO)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N(CO)CO)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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